N-{2-[(2-hydroxy-5-nitrophenyl)formamido]ethyl}benzamide
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Overview
Description
N-{2-[(2-hydroxy-5-nitrophenyl)formamido]ethyl}benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core linked to a hydroxy-nitrophenyl group through a formamidoethyl chain. Its unique structure allows it to participate in diverse chemical reactions and exhibit significant biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2-hydroxy-5-nitrophenyl)formamido]ethyl}benzamide typically involves multiple steps, starting with the preparation of the hydroxy-nitrophenyl intermediate. This intermediate is then reacted with formamide and subsequently coupled with benzoyl chloride under controlled conditions to form the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions is common to maintain consistency and efficiency. Purification processes such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(2-hydroxy-5-nitrophenyl)formamido]ethyl}benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The aromatic ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with tin(II) chloride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-{2-[(2-hydroxy-5-nitrophenyl)formamido]ethyl}benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-{2-[(2-hydroxy-5-nitrophenyl)formamido]ethyl}benzamide involves its interaction with specific molecular targets. It may inhibit enzyme activity by binding to the active site or modulate signaling pathways by interacting with receptors. The exact pathways and targets depend on the specific application and the biological system under investigation.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[(2-hydroxy-5-nitrophenyl)amino]ethyl}benzamide
- N-{2-[(2-hydroxy-5-nitrophenyl)formamido]ethyl}aniline
Uniqueness
N-{2-[(2-hydroxy-5-nitrophenyl)formamido]ethyl}benzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
1533427-34-7 |
---|---|
Molecular Formula |
C16H15N3O5 |
Molecular Weight |
329.3 |
Purity |
95 |
Origin of Product |
United States |
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